molecular formula C15H16N2O2 B14679356 1-Ethyl-4-[(Z)-(4-methoxyphenyl)-ONN-azoxy]benzene CAS No. 32924-15-5

1-Ethyl-4-[(Z)-(4-methoxyphenyl)-ONN-azoxy]benzene

Katalognummer: B14679356
CAS-Nummer: 32924-15-5
Molekulargewicht: 256.30 g/mol
InChI-Schlüssel: JLEQZACKSXNUMB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Ethyl-4-[(Z)-(4-methoxyphenyl)-ONN-azoxy]benzene is an organic compound that belongs to the class of azoxybenzenes. These compounds are characterized by the presence of an azoxy group (-N=N(O)-) attached to a benzene ring. The compound’s structure includes an ethyl group and a methoxyphenyl group, making it a derivative of benzene with specific substituents that influence its chemical behavior and applications.

Vorbereitungsmethoden

The synthesis of 1-Ethyl-4-[(Z)-(4-methoxyphenyl)-ONN-azoxy]benzene typically involves multi-step organic reactions. One common method is the electrophilic aromatic substitution, where the benzene ring undergoes substitution reactions to introduce the ethyl and methoxyphenyl groups. The azoxy group is then introduced through a series of oxidation and reduction reactions. Industrial production methods may involve the use of catalysts and optimized reaction conditions to increase yield and purity .

Analyse Chemischer Reaktionen

1-Ethyl-4-[(Z)-(4-methoxyphenyl)-ONN-azoxy]benzene undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction can produce amines.

Wissenschaftliche Forschungsanwendungen

1-Ethyl-4-[(Z)-(4-methoxyphenyl)-ONN-azoxy]benzene has several scientific research applications:

Wirkmechanismus

The mechanism of action of 1-Ethyl-4-[(Z)-(4-methoxyphenyl)-ONN-azoxy]benzene involves its interaction with molecular targets through its azoxy group. The compound can undergo electrophilic aromatic substitution, where the azoxy group acts as an electrophile, forming a sigma-bond with the benzene ring and generating a positively charged intermediate . This intermediate then undergoes further reactions to yield the final product. The specific pathways and molecular targets depend on the reaction conditions and the presence of other functional groups.

Vergleich Mit ähnlichen Verbindungen

Eigenschaften

CAS-Nummer

32924-15-5

Molekularformel

C15H16N2O2

Molekulargewicht

256.30 g/mol

IUPAC-Name

(4-ethylphenyl)imino-(4-methoxyphenyl)-oxidoazanium

InChI

InChI=1S/C15H16N2O2/c1-3-12-4-6-13(7-5-12)16-17(18)14-8-10-15(19-2)11-9-14/h4-11H,3H2,1-2H3

InChI-Schlüssel

JLEQZACKSXNUMB-UHFFFAOYSA-N

Kanonische SMILES

CCC1=CC=C(C=C1)N=[N+](C2=CC=C(C=C2)OC)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.